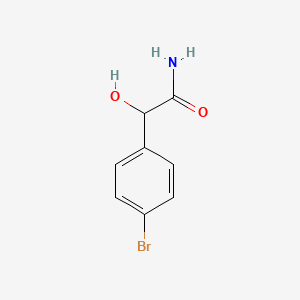
Benzeneacetamide, 4-bromo--alpha--hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetamide, 4-bromo–alpha–hydroxy- is a chemical compound with the molecular formula C8H8BrNO2 It is characterized by the presence of a bromine atom attached to the benzene ring and a hydroxyl group attached to the alpha carbon of the acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 4-bromo–alpha–hydroxy- typically involves the bromination of benzeneacetamide followed by the introduction of a hydroxyl group at the alpha position. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve bromination. The hydroxylation can be carried out using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions to ensure the selective introduction of the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetamide, 4-bromo–alpha–hydroxy- may involve large-scale bromination and hydroxylation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetamide, 4-bromo–alpha–hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of 4-bromo-alpha-keto-benzeneacetamide.
Reduction: Formation of benzeneacetamide or 4-bromo-alpha-hydroxy-benzeneacetamide.
Substitution: Formation of various substituted benzeneacetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneacetamide, 4-bromo–alpha–hydroxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzeneacetamide, 4-bromo–alpha–hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Benzeneacetamide, 4-chloro–alpha–hydroxy-
- Benzeneacetamide, 4-fluoro–alpha–hydroxy-
- Benzeneacetamide, 4-iodo–alpha–hydroxy-
Uniqueness
Benzeneacetamide, 4-bromo–alpha–hydroxy- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H8BrNO2 |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4,7,11H,(H2,10,12) |
Clave InChI |
SDCWNZRNYDRILA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(=O)N)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


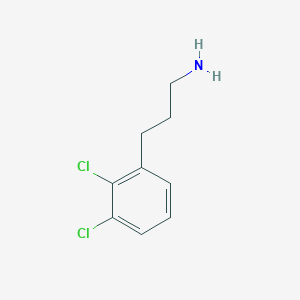

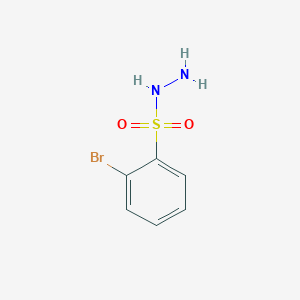



![methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12123513.png)
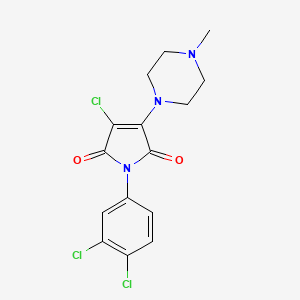

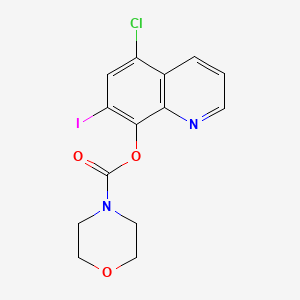
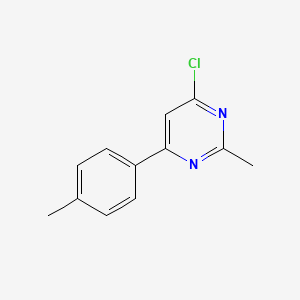
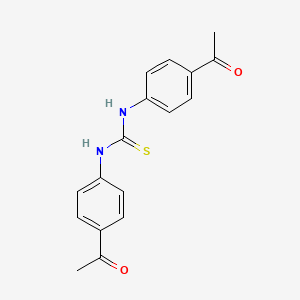

![1,2-Ethanediol, 1-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12123556.png)
